4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a bicyclic heterocyclic compound characterized by a fused cyclopentane and pyridine ring system, with a chlorine substituent at position 4 and an oxygen atom at the pyridine N-oxide position. The compound is synthesized via multi-step reactions, often involving cyclization of substituted pyridine precursors and subsequent functionalization (e.g., chlorination or oxidation) . Applications span drug discovery (e.g., MAO, AchE, and BChE inhibitors) and agrochemical research, where its derivatives are optimized for bioactivity and stability .
Properties
IUPAC Name |
4-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-5-10(11)8-3-1-2-6(7)8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQBGIUQGMTBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C[N+](=C2C1)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443656 | |
| Record name | 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101234-85-9 | |
| Record name | 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-Oxide
The primary method for synthesizing this compound involves the chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide using POCl₃. This reaction proceeds under inert argon atmosphere to prevent oxidation side reactions.
Procedure :
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Reagent Setup : A solution of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1.5 mmol) in anhydrous dichloromethane is prepared under argon.
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Chlorination : POCl₃ (81.4 mmol) is added dropwise to the stirred solution at 25°C. The mixture is then heated to 100°C and refluxed for 24 hours.
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Workup : After cooling, the reaction is quenched with ice water, and the product is extracted with dichloromethane (3 × 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
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Purification : The crude product is purified via flash column chromatography using a 1:3 ethyl acetate/petroleum ether eluent, yielding 91% of the target compound as a yellow oil.
Key Reaction Parameters :
-
Temperature: 100°C
-
Reaction Time: 24 hours
-
Solvent: Dichloromethane
-
Purification: Column chromatography
Alternative Pathways and Optimization
While the POCl₃-mediated chlorination is the dominant method, recent studies explore catalytic approaches. For instance, manganese triflate (Mn(OTf)₂) has been tested as a catalyst in analogous cyclopenta[b]pyridine oxidations, though its efficacy in chlorination remains under investigation.
Structural and Analytical Characterization
Spectroscopic Data
The structure of this compound is confirmed through advanced spectroscopic techniques:
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.20 | d | 5.7 | Pyridine H-4 |
| ¹H | 6.51 | d | 5.8 | Pyridine H-3 |
| ¹H | 2.94 | t | 7.7 | Cyclopentyl H-6 |
| ¹³C | 166.83 | - | - | C-1 Oxide |
| ¹³C | 149.77 | - | - | Pyridine C-4 |
The high-resolution mass spectrometry (HRMS) analysis confirms the molecular ion peak at m/z 153.609 [M+H]⁺, aligning with the molecular formula C₈H₈ClN.
Physicochemical Properties
The compound exhibits a density of 1.2 g/cm³ and a flash point of 118.1°C, making it suitable for handling in standard laboratory environments. Its boiling point (234.4°C) suggests stability under elevated temperatures.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN |
| Molecular Weight | 153.61 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 234.4 ± 40.0°C (760 mmHg) |
| Flash Point | 118.1 ± 12.9°C |
Industrial and Research Applications
This compound serves as a key intermediate in pharmaceuticals and agrochemicals. Its chlorinated pyridine core is leveraged in synthesizing kinase inhibitors and antimicrobial agents, with recent patents highlighting its role in allosteric modulators for muscarinic receptors .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
Synthetic Route
| Reactants | Quantity |
|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | 2.5 g |
| Phosphoryl chloride | 20 mL |
Procedure
- Mix the reactants and stir at 120°C for 3 hours.
- Remove excess phosphoryl chloride under reduced pressure.
- Neutralize the residue with sodium carbonate solution.
- Extract the product using ethyl acetate.
Chemistry
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide serves as an intermediate in synthesizing various heterocyclic compounds. Its unique structure allows for diverse chemical reactions, including:
- Oxidation : Can yield derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
- Reduction : Modifies functional groups using agents like lithium aluminum hydride.
- Substitution : The chlorine atom can be replaced by nucleophiles in substitution reactions.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities:
- Antitumor Activity : A study demonstrated that modifications to the cyclopenta[b]pyridine structure enhanced cytotoxicity against leukemia cell lines, with some analogs showing IC50 values around 700 nM.
- Neuropharmacological Effects : Compounds derived from this structure have been found to act as partial agonists at serotonin receptors (5-HT1A), suggesting applications in treating anxiety and depression.
- Anti-inflammatory Properties : Research indicates that these compounds can reduce pro-inflammatory cytokines in cellular models, highlighting their potential as anti-inflammatory agents.
Medicine
Ongoing research aims to explore the pharmacological potential of this compound, focusing on its mechanisms of action within biological systems. Its interaction with molecular targets may lead to new therapeutic agents.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its distinct chemical properties.
Antitumor Activity Study
A series of analogs were evaluated for their cytotoxic effects on cancer cell lines. Modifications led to increased activity, with one compound showing significant promise against leukemia cells.
Neuropharmacological Assessment
In studies assessing interactions with serotonin receptors, derivatives demonstrated partial agonist activity at the 5-HT1A receptor, indicating a potential role in managing mood disorders.
Inflammatory Response Modulation Study
Research highlighted the compound's ability to modulate inflammatory responses by reducing cytokine levels in vitro, suggesting its utility in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
The structural and functional uniqueness of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is best contextualized by comparing it with analogs sharing the cyclopenta[b]pyridine 1-oxide scaffold. Key differences arise from substituent type, position, and biological activity.
Structural Analogs and Substituent Effects
A similarity analysis (based on molecular descriptors) highlights compounds with structural overlap:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Similarity Score |
|---|---|---|---|---|---|
| 2,3,5-Trimethyl-4-nitropyridine 1-oxide | 21816-42-2 | 4-NO₂, 2,3,5-CH₃ | C₈H₁₀N₂O₃ | 182.18 | 0.98 |
| 2,5-Dimethyl-4-nitropyridine 1-oxide | 1131-20-0 | 4-NO₂, 2,5-CH₃ | C₇H₈N₂O₃ | 168.15 | 0.95 |
| 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | - | 3-Cl | C₈H₈ClNO | 169.61 | - |
| 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 126259-73-2 | 4-NO₂ | C₈H₈N₂O₃ | 180.16 | 0.82 |
| 4-Carboxy-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | - | 4-COOH, 2-OCH₂CH₃ | C₁₁H₁₃NO₄ | 235.23 | - |
Key Observations :
- Chloro vs. Nitro Substituents: The 4-chloro derivative (target compound) exhibits lower molecular weight (169.61 vs.
- Positional Isomerism: The 3-chloro isomer (C₈H₈ClNO) differs in halogen placement, which may alter electronic distribution and binding affinity to biological targets .
- Functional Group Diversity : Carboxy and ethoxy substituents (e.g., 4-Carboxy-2-ethoxy analog) introduce hydrogen-bonding capacity and steric bulk, influencing solubility and enzyme interactions .
Pharmacological Activity
Derivatives of cyclopenta[b]pyridine 1-oxide are evaluated for enzyme inhibitory activity:
- MAO (Monoamine Oxidase) Inhibition: The target compound’s derivatives are benchmarked against selegiline and rasagiline, with chloro substituents favoring selective MAO-B inhibition due to hydrophobic interactions in the enzyme’s active site .
- AchE/BChE (Cholinesterase) Inhibition : Nitro-substituted analogs (e.g., 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide) show stronger electron-withdrawing effects, enhancing acetylcholinesterase binding but increasing cytotoxicity risks .
Biological Activity
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.
- Molecular Formula : C8H8ClNO
- Molecular Weight : 153.609 g/mol
- CAS Number : 54664-55-0
- Density : 1.2 g/cm³
- Boiling Point : 234.4 °C at 760 mmHg
Synthesis Methods
The synthesis of this compound typically involves the reaction of 6,7-dihydro-5H-cyclopenta[b]pyridine with phosphoryl chloride (POCl3) under controlled conditions. The reaction is performed at elevated temperatures to facilitate the formation of the desired product:
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Reactants :
- 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (2.5 g)
- Phosphoryl chloride (20 mL)
-
Procedure :
- Stir the mixture at 120°C for 3 hours.
- Remove excess POCl3 under reduced pressure.
- Neutralize the residue with sodium carbonate solution.
- Extract the product using ethyl acetate.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may influence pathways related to neurotransmitter systems and exhibit potential as an anti-inflammatory agent.
Antitumor Activity
Recent studies have indicated that derivatives of this compound demonstrate significant antitumor activity. For instance, compounds synthesized based on this structure have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects.
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | Cancer Cell Line X | 700 |
| Compound B | Cancer Cell Line Y | 900 |
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of this compound. In vitro assays have shown that it can modulate serotonin receptors, potentially offering therapeutic avenues for mood disorders.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of derivatives of this compound:
-
Study on Antitumor Activity :
A series of analogs were tested against different cancer cell lines, with notable results indicating that modifications to the cyclopenta[b]pyridine structure enhance cytotoxicity. One compound exhibited an IC50 value of approximately 700 nM against a leukemia cell line (CCRF-CEM) . -
Neuropharmacological Assessment :
In a study assessing the effects on serotonin receptor activity, compounds derived from 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine were shown to act as partial agonists at the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression . -
Inflammatory Response Modulation :
Another research effort highlighted its capacity to reduce pro-inflammatory cytokines in cellular models, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide and its derivatives?
Answer:
The compound can be synthesized via cyclocondensation or multi-step substitution reactions. For example, substituted cyclopenta[b]pyridines are often prepared using high-pressure conditions to enhance reaction efficiency and yield . Key steps include halogenation (e.g., chlorination at the 4-position) and oxidation to form the 1-oxide moiety. Characterization via NMR (e.g., H and C) and elemental analysis is critical for confirming purity and structure .
Basic: How can analytical techniques resolve structural ambiguities in substituted cyclopenta[b]pyridines?
Answer:
Combined spectroscopic methods are essential:
- NMR : Proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, cyclopentane protons at δ 1.5–3.0 ppm) and coupling constants help assign substitution patterns .
- IR : Stretching frequencies (e.g., C≡N at ~2214 cm) confirm functional groups .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 74.23% calc. vs. 74.43% found) may indicate impurities; repeat purification or use HPLC-MS for validation .
Advanced: How should researchers address contradictions in elemental analysis or spectroscopic data for this compound?
Answer:
Discrepancies in elemental analysis (e.g., sulfur content deviations in thiophene-substituted derivatives) may arise from incomplete purification or side reactions. Mitigation strategies include:
- Re-crystallization or column chromatography to improve purity.
- Cross-validation using X-ray crystallography or high-resolution mass spectrometry (HRMS) .
- Computational modeling (DFT) to predict NMR shifts and compare with experimental data (if available).
Advanced: What reaction mechanisms govern the electrophilic substitution at the 4-position of the cyclopenta[b]pyridine core?
Answer:
The 4-position is activated for electrophilic substitution due to electron-donating effects from the fused cyclopentane ring. Chlorination typically proceeds via a radical or Lewis acid-catalyzed pathway (e.g., using Cl/FeCl). Steric hindrance from the cyclopentane ring may influence regioselectivity . Kinetic studies under varying temperatures and catalysts can elucidate mechanistic details.
Basic: What are the stability considerations for storing this compound?
Answer:
The compound should be stored under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis. Moisture-sensitive derivatives require desiccants, while light-sensitive analogs need amber vials . Regular stability testing via TLC or HPLC is recommended for long-term storage.
Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?
Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.
- Catalysis : Use recyclable catalysts (e.g., immobilized FeO nanoparticles) to reduce waste.
- Metrics : Calculate E-factor (kg waste/kg product) and atom economy; high-pressure synthesis can improve both .
Advanced: What derivatization strategies enhance the bioactivity of this compound?
Answer:
- Electron-Withdrawing Groups : Introduce nitriles (-CN) or sulfones (-SOR) at the 3-position to modulate electronic properties .
- Hybridization : Attach bioactive moieties (e.g., pyrazole or thiophene) via Suzuki-Miyaura coupling .
- Prodrug Design : Convert the 1-oxide to a phosphate ester for improved solubility.
Basic: What purification techniques are effective for isolating chloro-substituted cyclopenta[b]pyridines?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 7:3 ratio) .
- Re-Crystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- Distillation : For volatile derivatives, fractional distillation under reduced pressure minimizes decomposition .
Advanced: How does steric hindrance from the cyclopentane ring influence reactivity in cross-coupling reactions?
Answer:
The fused cyclopentane ring creates a planar, rigid structure, limiting accessibility to the pyridine nitrogen. This reduces efficacy in Buchwald-Hartwig amination but enhances stability in Ullmann-type couplings. Computational docking studies (e.g., using AutoDock) can predict steric effects on catalyst-substrate interactions .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
